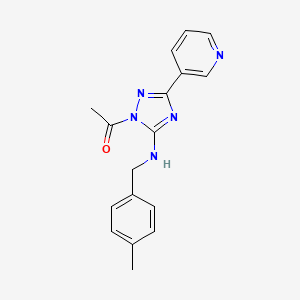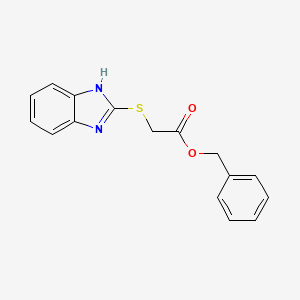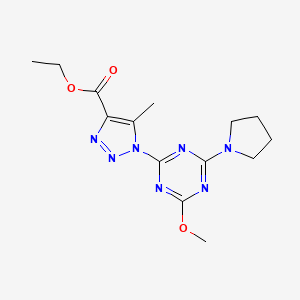![molecular formula C15H14Cl2N2O4S B5592011 2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate](/img/structure/B5592011.png)
2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate is a useful research compound. Its molecular formula is C15H14Cl2N2O4S and its molecular weight is 389.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.0051335 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Disperse Dyes Synthesis
Research has explored the synthesis of novel heterocyclic disperse dyes incorporating the thiophene moiety for dyeing polyester fibers. These dyes, derived from related compounds through chemical reactions involving sulphur and ethylcyanoacetate, have shown potential in providing yellow, deep pink, brown, and brownish purple shades on polyester fabric. Their application demonstrates very good levelness, wash, perspiration, sublimation, and rub fastness ratings, although they exhibit poor photostability when exposed to light (Iyun et al., 2015).
Organic Synthesis via the Gewald Reaction
The Gewald reaction, a cornerstone in organic synthesis, has been employed to generate 2-aminothiophene-3-carboxylates bearing various aryl groups. This method involves reacting aryl alkyl ketones with ethyl cyanoacetate and elemental sulfur, showcasing the versatility of related sulfonylamino compounds in constructing complex heterocyclic structures (Tormyshev et al., 2006).
Novel Sulfonylcycloureas Synthesis
Research into novel heterocyclic compounds has led to the synthesis of sulfonylcycloureas derivatives. These compounds are obtained through condensation reactions of several sulfonamides derived from aminoesters with ethyl bis(2-chloroethyl)carbamate, showcasing potential applications in anticancer activity through molecular docking studies (Guerfi et al., 2021).
Hydroxy-Protecting Group Applications
The sulfonylcarbamate group has been identified as a unique hydroxyl protecting group, stable under harsh basic conditions but labile under mild conditions. This property makes it versatile for applications in carbohydrate chemistry, demonstrating its potential as a protective group in complex organic synthesis processes (Manabe et al., 2013).
Complex Formation and Physicochemical Studies
Ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been the subject of studies focused on their acid-base properties, solubility, chemical stability, and complex formation with metals such as Cu(II), Co(II), and Ni(II). These investigations provide insights into the physicochemical properties and potential applications of sulfonylamino compounds in materials science and coordination chemistry (Chekanova et al., 2014).
Direcciones Futuras
The future research directions for “2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate” could involve studying its biological activity, potential applications, and mechanism of action. Given the biological activities of similar compounds, it could be interesting to explore its potential as a therapeutic agent .
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)sulfonylamino]ethyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c16-11-5-7-12(8-6-11)19-15(20)23-10-9-18-24(21,22)14-4-2-1-3-13(14)17/h1-8,18H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJWMSSGDNSSIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCOC(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5591934.png)

![4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5591954.png)


![3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5591984.png)
![N-[4-({2-[5-(acetylamino)-2-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)phenyl]acetamide](/img/structure/B5592004.png)
![5-isopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5592007.png)


![2,6-difluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methoxybenzamide hydrochloride](/img/structure/B5592023.png)
![1-(4-methylbenzyl)-5-[(4-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5592024.png)
![4-[(3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5592030.png)

